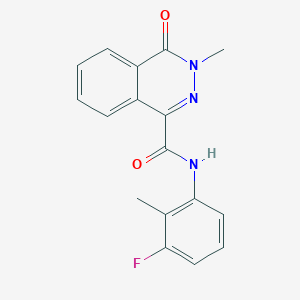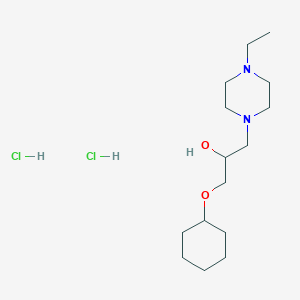
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide, also known as BPQ, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. BPQ belongs to the class of quinoline derivatives, which have been shown to possess a range of biological activities such as antimicrobial, antifungal, and antitumor properties. In
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the major research areas is the development of new drugs for the treatment of cancer. N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to possess potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Mecanismo De Acción
The exact mechanism of action of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it is believed that N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to decrease the expression of genes involved in angiogenesis, the process by which new blood vessels are formed to support tumor growth. In vivo studies have shown that N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide can inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized on a large scale. In addition, N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to possess potent antitumor activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer drugs. However, there are also limitations to the use of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide in lab experiments. For example, the exact mechanism of action of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, which makes it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for research on N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide. One area of interest is the development of new drugs that target the activity of topoisomerase II, which is inhibited by N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide. In addition, further studies are needed to elucidate the exact mechanism of action of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide and to optimize its use in cancer treatment. Finally, there is a need for more studies on the safety and toxicity of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide, particularly in animal models.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide involves the reaction of 2-bromobenzoic acid with 2-aminobenzophenone in the presence of phosphorus oxychloride. The resulting intermediate is then treated with ammonium hydroxide to produce N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide. The synthesis of N-(2-bromophenyl)-2-phenyl-4-quinolinecarboxamide is relatively straightforward and can be carried out on a large scale.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O/c23-18-11-5-7-13-20(18)25-22(26)17-14-21(15-8-2-1-3-9-15)24-19-12-6-4-10-16(17)19/h1-14H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMMOKJHPBHUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-phenylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-dimethoxyphenyl)[4-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B6135148.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6135156.png)
![4-(2,3-dihydro-1H-inden-2-yl)-3-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135164.png)
![2-[1-(2-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6135169.png)
![(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6135189.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135190.png)
![6-amino-3-(3,4-dichlorophenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6135191.png)
![4-[1-(3-pyridinylmethyl)-3-piperidinyl]morpholine](/img/structure/B6135192.png)

![2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135221.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)


![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6135252.png)